molecular formula C19H20N4O3S3 B2885124 ethyl 2-(2-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate CAS No. 670268-32-3

ethyl 2-(2-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate

Cat. No.: B2885124
CAS No.: 670268-32-3
M. Wt: 448.57
InChI Key: NDNYRZKKPOSGKU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C19H20N4O3S3 and its molecular weight is 448.57. The purity is usually 95%.
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Biological Activity

Ethyl 2-(2-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

The chemical formula for this compound is C₁₉H₂₃N₃O₃S₂. The compound features a thieno[2,3-d]pyrimidine moiety which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of thiazole and thienopyrimidine derivatives through various coupling reactions. The synthetic route often employs reagents such as triethyl orthoformate and sodium azide in glacial acetic acid to achieve the desired structural modifications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance, compounds similar to ethyl 2-(2-(2-(...)) have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)
10bMCF-719.4 ± 0.22
10eMCF-714.5 ± 0.30
DoxorubicinMCF-740.0 ± 3.9

These results indicate that certain derivatives exhibit superior potency compared to standard chemotherapeutics like doxorubicin, suggesting their potential as lead compounds for further development in cancer therapy .

Antibacterial Activity

In addition to anticancer properties, thieno[2,3-d]pyrimidines have demonstrated antibacterial activity . A study reported that several synthesized thienopyrimidine derivatives exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria. The structure-activity relationship analysis indicated that modifications at specific positions significantly influenced their efficacy .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of specific functional groups on the thienopyrimidine scaffold is crucial for enhancing biological activity. For example:

  • Sulfur Substituents : The incorporation of sulfur atoms has been linked to increased potency against cancer cell lines.
  • Amino Acids : Modifications involving amino acid residues improve solubility and bioavailability.
  • Thiazole Moiety : The presence of a thiazole ring contributes to the overall biological activity by enhancing interactions with biological targets .

Case Studies

  • Cytotoxicity Study : A recent cytotoxicity study evaluated the effects of ethyl 2-(2-(2-(...)) on human cancer cell lines using the MTT assay. Results indicated a promising safety profile with lower cytotoxicity towards normal cells compared to traditional chemotherapeutics .
  • Molecular Docking Studies : In silico docking studies have been conducted to predict the binding affinity of this compound to various targets including EGFR and PI3K pathways involved in cancer progression . These studies support the hypothesis that structural modifications can lead to enhanced therapeutic profiles.

Properties

IUPAC Name

ethyl 2-[2-[[2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S3/c1-3-26-15(25)7-11-8-28-19(22-11)23-14(24)9-27-17-16-12-5-4-6-13(12)29-18(16)21-10(2)20-17/h8H,3-7,9H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNYRZKKPOSGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC(=NC3=C2C4=C(S3)CCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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